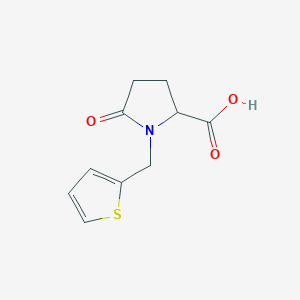

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of esters, acylation, and various condensation reactions. For example, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, carrying as 2-substituent a polar group, is described along with their transformation into the corresponding carboxylic acids through alkaline hydrolysis followed by acidification (Mosti et al., 1992). Another example includes the synthesis of 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, from commercially available 4-methylpyridine (Bacon & Daum, 1991).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV, along with quantum chemical methods. These analyses provide insights into the molecular electrostatic potential, intermolecular interactions, and thermodynamic parameters, among other properties (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives often include condensations, acylations, and transformations into various functionalized molecules. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared via a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid (Lichitsky et al., 2010).

Applications De Recherche Scientifique

Role in Plant Defense Mechanisms

Recent studies have highlighted the significance of Pyrroline-5-carboxylate (P5C), a compound related to the metabolic pathways involving pyrrolidine derivatives like 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, in plant defense. P5C, an intermediate in proline biosynthesis and catabolism, plays a crucial role in plants, especially under conditions of pathogen infection and abiotic stress. Research indicates that P5C synthesized in mitochondria contributes to resistance against pathogens through R-gene-mediated and non-host resistance mechanisms. This involves the activation of the salicylic acid-dependent pathway, reactive oxygen species (ROS) production, and hypersensitive response (HR)-associated cell death, suggesting a complex regulation of P5C levels in plant cells during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).

Tautomerism and Molecular Interactions

The study of tautomeric equilibria, particularly in nucleic acid bases, provides insights into the molecular interactions that could affect the stability and behavior of related compounds such as 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid. The research explores how environmental interactions influence the tautomeric stability of nucleic acid bases, offering a broader understanding of molecular behavior that could be applicable to studying the stability and interactions of pyrrolidine derivatives (Person et al., 1989).

Synthesis and Applications of Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to the structural framework of 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, has been extensively researched for its medicinal and pharmaceutical significance. This review covers synthetic pathways and the application of hybrid catalysts in developing these scaffolds, highlighting the role of such compounds in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Enzymatic Decarboxylation Catalysis

Enzymatic decarboxylation, involving compounds similar to 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, plays a significant role in various biochemical processes. This review compares decarboxylases acting on different substrates, providing insights into the mechanisms underlying enzymatic decarboxylation and highlighting its importance in biochemical pathways and potential therapeutic applications (Jordan & Patel, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVGKGWWOCMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)